(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol
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Overview
Description
(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol is an organic compound that features a thiophene ring, an amino group, and a phenylmethanol moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol typically involves the reaction of thiophen-2-ylmethylamine with a suitable benzaldehyde derivative under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts such as palladium on carbon can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of (2-((Thiophen-2-ylmethyl)amino)phenyl)ketone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. Its unique structure allows it to interact with specific biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties .
Mechanism of Action
The mechanism of action of (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino group facilitate binding to these targets, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways depending on its specific interactions .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxaldehyde
- Thiophene-2-methanol
- Thiophene-2-amine
- Phenylmethanol
Uniqueness
(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol is unique due to the presence of both a thiophene ring and a phenylmethanol moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
[2-(thiophen-2-ylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C12H13NOS/c14-9-10-4-1-2-6-12(10)13-8-11-5-3-7-15-11/h1-7,13-14H,8-9H2 |
InChI Key |
VYVJKMOUTMKOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NCC2=CC=CS2 |
Origin of Product |
United States |
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